

Spectroscopic data (NMR, MS) for Cycloechinulin structure elucidation

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Elucidating the Structure of Cycloechinulin: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic and Structural Analysis of the Fungal Metabolite **Cycloechinulin**.

Cycloechinulin is a diketopiperazine fungal metabolite derived from the amino acids L-tryptophan and L-alanine, primarily isolated from fungi of the Aspergillus genus, such as Aspergillus ochraceus. Its structure, confirmed by X-ray crystallography, presents a complex polycyclic system that has intrigued natural product chemists. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies integral to the structure elucidation of **cycloechinulin**, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Structure Elucidation

The definitive structural analysis of **cycloechinulin** relies on a combination of one- and two-dimensional NMR experiments and high-resolution mass spectrometry. While a complete, publicly available dataset of experimentally obtained NMR and MS data for **cycloechinulin** is not readily found in the literature, this guide presents the expected spectroscopic characteristics based on its core structure, cyclo(L-alanyl-L-tryptophyl), and data from closely related analogs.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For **cycloechinulin**, a combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments would be employed to assign all proton and carbon signals and establish connectivity within the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data for the Cyclo(L-alanyl-L-tryptophyl) Core of **Cycloechinulin**.

Proton	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
Indole-NH	> 10	singlet	Chemical shift is solvent-dependent.
Aromatic (Indole Ring)	7.0 - 8.0	multiplet	Five protons on the indole ring.
Amide-NH (Ala & Trp)	7.5 - 8.5	singlet	Two distinct signals, sensitive to solvent and temperature.
α-H (Ala & Trp)	3.5 - 4.5	multiplet	Two signals corresponding to the alpha-protons of each amino acid residue.
β-CH₂ (Trp)	3.0 - 3.5	multiplet	Diastereotopic protons of the tryptophan side chain.

| $\beta\text{-CH}_3$ (Ala) | 1.0 - 1.5 | doublet | Methyl group of the alanine residue. |

Table 2: Expected ¹³C NMR Spectroscopic Data for the Cyclo(L-alanyl-L-tryptophyl) Core of **Cycloechinulin**.



Carbon	Expected Chemical Shift (δ) ppm	Notes
Carbonyl (C=O)	165 - 175	Two signals for the two amide carbonyl carbons.
Aromatic (Indole Ring)	110 - 140	Multiple signals for the carbons of the indole ring.
α-C (Ala & Trp)	50 - 60	Two signals for the alphacarbons of each amino acid residue.
β-C (Trp)	25 - 35	Carbon of the tryptophan side chain.

 \mid β -C (Ala) \mid 15 - 25 \mid Methyl carbon of the alanine residue. \mid

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of **cycloechinulin**. Tandem mass spectrometry (MS/MS) provides valuable information about the connectivity of the molecule through the analysis of its fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for Cycloechinulin.

lon	Expected m/z	Notes
[M+H] ⁺	352.1656	Calculated for C ₂₀ H ₂₂ N ₃ O ₃ +
Key Fragment	130.0657	Corresponds to the stable quinolinium ion from the tryptophan side chain.

| Key Fragment | Varies | Fragments resulting from the cleavage of the diketopiperazine ring. |

Experimental Protocols



The successful elucidation of **cycloechinulin**'s structure hinges on meticulous experimental procedures for sample preparation and data acquisition.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 1-5 mg of purified cycloechinulin is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical for achieving good signal resolution and avoiding signal overlap with the solvent peak.
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 400 MHz or higher).
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired to identify the types and number of protons.
 - ¹³C NMR: A one-dimensional carbon spectrum, often proton-decoupled, is acquired to determine the number of unique carbon atoms.
 - 2D COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments.
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons
 that are close in space, providing information about the stereochemistry and conformation
 of the molecule.

Mass Spectrometry Protocol

• Sample Preparation: A dilute solution of the purified **cycloechinulin** is prepared in a solvent compatible with the ionization source, such as methanol or acetonitrile.



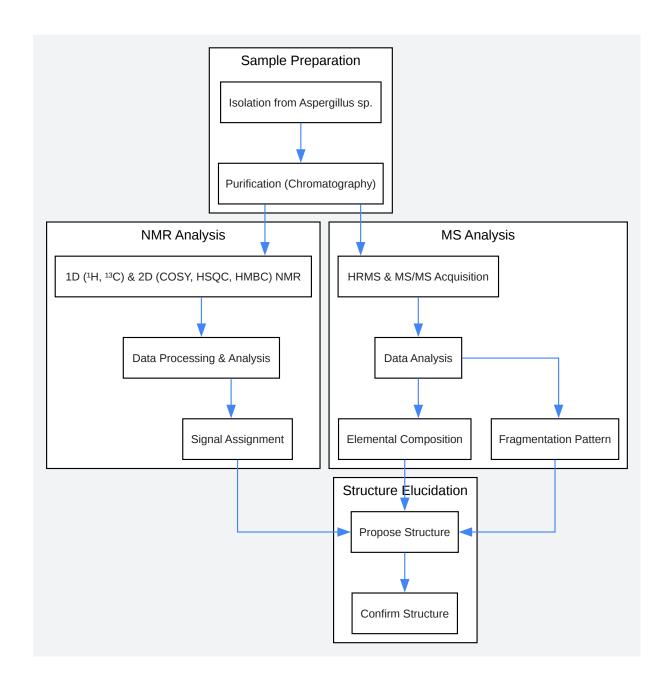
· Data Acquisition:

- Ionization: Electrospray ionization (ESI) is a common and suitable "soft" ionization technique for diketopiperazine alkaloids, which minimizes in-source fragmentation and allows for the observation of the intact molecular ion.
- Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- HRMS: A full scan in positive ion mode is acquired to determine the accurate mass of the protonated molecular ion ([M+H]+), which is used to confirm the elemental composition.
- MS/MS: The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragment ions helps to confirm the structural subunits of the molecule.

Visualizing Key Processes

To better understand the experimental and biological context of **cycloechinulin**, the following diagrams illustrate key workflows and pathways.

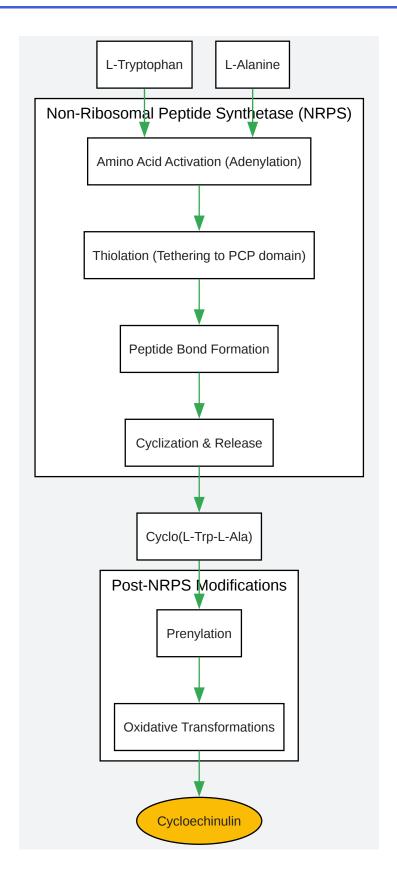




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Experimental workflow for the structure elucidation of cycloechinulin.





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Proposed biosynthetic pathway of cycloechinulin.



Conclusion

The structural elucidation of complex natural products like **cycloechinulin** is a meticulous process that heavily relies on the synergistic application of advanced spectroscopic techniques. While the complete experimental NMR and MS data for **cycloechinulin** remains to be consolidated in publicly accessible literature, the foundational knowledge of its core structure and the well-established methodologies for analyzing diketopiperazine alkaloids provide a robust framework for its characterization. This guide serves as a valuable resource for researchers and professionals in the field, offering insights into the data, protocols, and biological context essential for the study of this intriguing fungal metabolite.

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